N-Didesmethyl sibutramine-D7 HCl
CAS No.: 1188263-87-7
Cat. No.: VC0196698
Molecular Formula: C15H15ClND7·HCl
Molecular Weight: 295.3
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1188263-87-7 |
---|---|
Molecular Formula | C15H15ClND7·HCl |
Molecular Weight | 295.3 |
IUPAC Name | 1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H/i1D3,2D3,11D; |
SMILES | CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl |
Chemical Properties and Structure
Chemical Identity
N-Didesmethyl sibutramine-D7 HCl is identified by the CAS number 1188263-87-7 . The compound has a molecular formula of C15H15D7ClN·HCl, indicating the presence of seven deuterium atoms replacing hydrogen atoms in the parent molecule . This deuterium labeling is strategically positioned to create a mass shift while maintaining similar chemical behavior to the non-deuterated compound.
Its full chemical name according to IUPAC nomenclature is 1-(1-(4-Chlorophenyl)cyclobutyl)-3-(methyl-d3)butan-3,4,4,4-d4-1-amine, hydrochloride (1:1) . This systematic name provides information about the molecular structure and the specific positions of the deuterium atoms within the molecule. The molecular weight of N-Didesmethyl sibutramine-D7 HCl is 258.84 g/mol for the free base and 36.46 g/mol for the HCl portion, giving a total molecular weight of approximately 295.3 g/mol .
Structural Characteristics
The backbone of N-Didesmethyl sibutramine-D7 HCl consists of a cyclobutane ring with a 4-chlorophenyl group attached. The amine portion of the molecule contains the deuterium labeling, with three deuterium atoms replacing hydrogens in the methyl group and four deuterium atoms in the butane chain. This specific pattern of deuteration is designed to create a compound that behaves almost identically to N-Didesmethyl sibutramine in chemical reactions and chromatographic separations, while providing a distinct signature in mass spectrometric detection.
The strategic placement of deuterium atoms is crucial for the compound's function as an internal standard. The deuterium atoms are positioned in locations that minimize isotope effects that might alter the compound's chromatographic behavior, ensuring that it co-elutes or elutes very closely with the non-deuterated analyte during separation procedures.
Role in Analytical Chemistry
Function as an Internal Standard
The primary application of N-Didesmethyl sibutramine-D7 HCl is as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods . Internal standards are crucial for ensuring accurate quantification in analytical procedures, especially when dealing with complex biological matrices such as human plasma or urine.
In bioanalytical methods, N-Didesmethyl sibutramine-D7 HCl is added to samples at a known concentration before extraction and analysis. Since it behaves nearly identically to N-Didesmethyl sibutramine during sample preparation and analysis but can be distinguished by mass spectrometry, it provides an effective way to account for variations in sample processing, instrument response, and matrix effects .
The effectiveness of N-Didesmethyl sibutramine-D7 HCl as an internal standard has been demonstrated in validated LC-MS/MS methods for the quantification of sibutramine and its metabolites in human plasma. These methods have achieved high sensitivity, specificity, and linearity, with correlation coefficients (r) of ≥0.9997 .
Mass Spectrometry Parameters
N-Didesmethyl sibutramine-D7 HCl has specific mass spectrometry parameters that enable its detection and quantification in analytical methods. In LC-MS/MS analysis using multiple reaction monitoring (MRM), the compound exhibits characteristic fragmentation patterns that allow for its reliable identification.
The table below summarizes the key mass spectrometry parameters for N-Didesmethyl sibutramine-D7 HCl as reported in scientific literature:
Parameter | Value |
---|---|
Precursor molecular ion (m/z) | 259.3 |
Product ion (m/z) | 125.1 |
Retention time (approximate, min) | 6.2 |
Entrance potential (EP, V) | 10 |
Declustering potential (DP, V) | 23 |
Collision energy (CE, V) | 39 |
Collision cell exit potential (CXP, V) | 12 |
These parameters represent typical settings used in validated LC-MS/MS methods, though they may be optimized for specific instrument configurations and analytical conditions .
Analytical Method Development
LC-MS/MS Methodology
The development of sensitive and specific methods for the quantification of sibutramine and its metabolites is crucial for pharmacokinetic studies and bioequivalence assessments. N-Didesmethyl sibutramine-D7 HCl plays a central role in these methods as an internal standard.
A validated LC-MS/MS method reported in scientific literature utilized a Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 μm, 80 Å) analytical column and a mobile phase consisting of 5 mM ammonium formate:acetonitrile (10:90, v/v) for chromatographic separation . Multiple reaction monitoring (MRM) in positive mode was employed for detection, with N-Didesmethyl sibutramine-D7 HCl monitored at m/z 259.3/125.1 .
This method achieved a linear concentration range of 10.0–10,000.0 pg/mL for sibutramine and its metabolites, including N-Didesmethyl sibutramine, demonstrating the high sensitivity and linearity possible when using appropriate internal standards .
Sample Preparation Techniques
Effective sample preparation is essential for the reliable analysis of sibutramine and its metabolites in complex biological matrices. Scientific literature reports liquid-liquid extraction (LLE) as an effective technique for extracting sibutramine, its metabolites, and their deuterated analogs from human plasma .
In typical procedures, plasma samples are processed by adding N-Didesmethyl sibutramine-D7 HCl as an internal standard at a concentration of approximately 30.0 ng/mL . The samples are then extracted using tertiary butyl methyl ether (TBME), and after separation and evaporation of the organic layer, the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
The use of N-Didesmethyl sibutramine-D7 HCl as an internal standard compensates for any variability in extraction efficiency, ensuring accurate quantification of the target analytes despite the complex nature of biological samples and the multiple steps involved in sample preparation.
Applications in Pharmacokinetic Studies
Bioequivalence Assessments
N-Didesmethyl sibutramine-D7 HCl has been instrumental in bioequivalence studies comparing different formulations of sibutramine. These studies typically involve the administration of test and reference formulations to human volunteers, followed by the collection of blood samples at specified time points. The concentrations of sibutramine and its metabolites are then determined using validated analytical methods with deuterated internal standards .
Scientific literature reports a randomized, two-period, two-sequence, two-treatment, single-dose, and open-label bioequivalence study comparing test and reference formulations of sibutramine (15 mg) in 40 human volunteers under fasting conditions . This study utilized N-Didesmethyl sibutramine-D7 HCl as an internal standard for the accurate quantification of N-Didesmethyl sibutramine in plasma samples, enabling reliable comparison between formulations.
Pharmacokinetic Parameters
The use of N-Didesmethyl sibutramine-D7 HCl in analytical methods allows for the reliable determination of key pharmacokinetic parameters for N-Didesmethyl sibutramine. These parameters include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) .
Method Validation Parameters
Precision and Accuracy
Methods incorporating N-Didesmethyl sibutramine-D7 HCl as an internal standard must meet strict criteria for precision and accuracy. Validated methods typically demonstrate coefficient of variation (CV) values less than 15% and accuracy within ±15% of the nominal concentration at all quality control levels, except at the LLOQ where wider criteria (±20%) are acceptable .
The inclusion of N-Didesmethyl sibutramine-D7 HCl as an internal standard is crucial for achieving these levels of precision and accuracy, as it compensates for variations in sample processing and instrument response that might otherwise introduce significant errors into the analytical results.
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